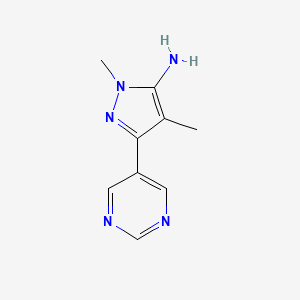
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethyl-3-pyrimidin-5-yl-1H-pyrazole with amine derivatives under reflux conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(pyrimidin-6-yl)-1H-pyrazol-5-amine
Uniqueness
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-pyrimidin-5-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-11-5-12-4-7/h3-5H,10H2,1-2H3 |
Clave InChI |
BGUTVGLDHLNECT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CN=CN=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


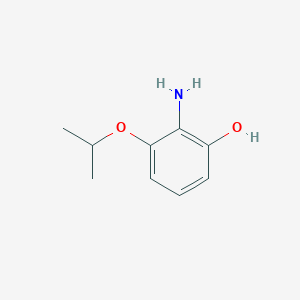

![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)

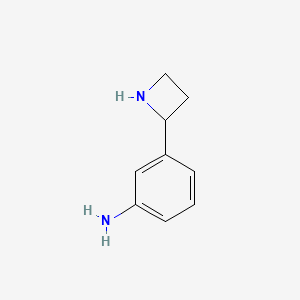
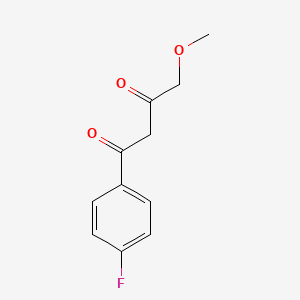

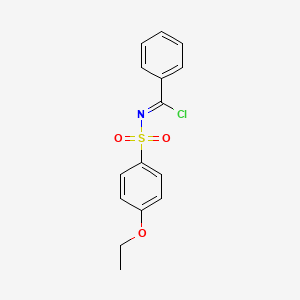
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)
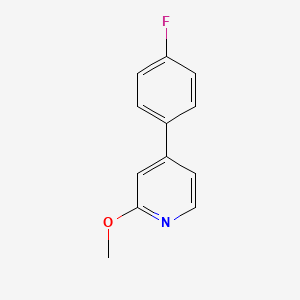
![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
